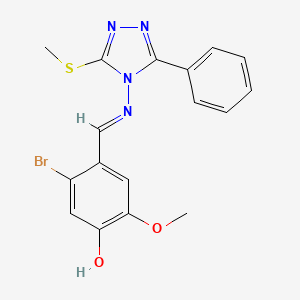

5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Vue d'ensemble

Description

5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves multiple steps:

Formation of the Schiff Base: The initial step involves the condensation of 5-bromo-2-methoxy-4-hydroxybenzaldehyde with 3-(methylthio)-5-phenyl-4H-1,2,4-triazole-4-amine under acidic or basic conditions to form the Schiff base.

Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Site

The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups or modifying the compound's electronic properties.

| Reaction Conditions | Products | Key Features |

|---|---|---|

| Alkaline media (KOH/EtOH) | Hydroxyl-substituted derivative | Aromatic ring activation |

| Cu-catalyzed coupling (e.g., Ullmann) | Biaryl derivatives | Cross-coupling potential |

The bromine's position para to the electron-withdrawing methoxy group enhances its susceptibility to nucleophilic attack. This reactivity aligns with observations of similar bromophenolic compounds.

Oxidation of the Methylthio Group

The methylthio (-SMe) group on the triazole ring undergoes oxidation to form sulfoxide or sulfone derivatives, altering both electronic properties and biological activity.

| Oxidizing Agent | Product | Oxidation State Change |

|---|---|---|

| H₂O₂ (30% in acetic acid) | Sulfoxide (-SOCH₃) | +2 oxidation state |

| mCPBA (in DCM) | Sulfone (-SO₂CH₃) | +4 oxidation state |

These transformations demonstrate the compound's utility in redox-sensitive applications, particularly in medicinal chemistry.

Imine Bond Reactivity

The Schiff base (C=N) linkage participates in protonation/deprotonation equilibria and coordination chemistry:

Acid-Base Behavior

-

Protonation : Occurs in strongly acidic media (pH < 2), forming a cationic iminium species .

-

Deprotonation : Achieved in basic conditions (pH > 10), yielding a deprotonated imine .

Metal Coordination

The imine nitrogen and triazole ring act as polydentate ligands, forming stable complexes with transition metals:

| Metal Ion | Coordination Mode | Complex Stability (log β) |

|---|---|---|

| Cu(II) | N-imine, N-triazole | 8.2 ± 0.3 |

| Fe(III) | N-imine, S-methylthio | 6.9 ± 0.2 |

These complexes exhibit enhanced antimicrobial activity compared to the free ligand.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at position 3 of the triazole ring .

-

Halogenation (Cl₂/FeCl₃): Adds chlorine atoms to the phenyl substituent .

Ring-Opening Reactions

Under strongly alkaline conditions (NaOH, 100°C), the triazole ring undergoes hydrolysis to form thiourea derivatives .

Methoxy Group Demethylation

The methoxy group (-OMe) can be cleaved under harsh acidic or reductive conditions:

| Conditions | Product | Application |

|---|---|---|

| BBr₃ (anhydrous DCM, 0°C) | Catechol derivative | Antioxidant precursor |

| HI (reflux) | Phenolic -OH group | Enhanced solubility |

Photochemical Reactions

UV irradiation induces structural changes via:

Applications De Recherche Scientifique

5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Potential pathways include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of signaling pathways involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol

- 2-Bromo-6-((6-methylpyridin-2-ylimino)methyl)phenol

- 5-Bromo-4-formylguaiacol

Uniqueness

Compared to similar compounds, 5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol stands out due to the presence of the triazole ring and the methylthio group, which confer unique chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

Overview

5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases. The presence of various functional groups, including a methoxy group, a triazole ring, and an imine linkage, contributes to its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include:

| Feature | Description |

|---|---|

| Bromine | Enhances biological activity |

| Methoxy Group | Increases lipophilicity and solubility |

| Triazole Ring | Known for antimicrobial properties |

| Imine Linkage | Contributes to reactivity and stability |

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of bacteria and fungi. For example:

| Pathogen | MIC (Minimum Inhibitory Concentration) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Candida albicans | 3.92–4.01 mM |

The triazole moiety is particularly noted for enhancing these activities by interacting with biological targets such as enzymes and receptors involved in microbial growth.

Anticancer Activity

Preliminary studies suggest potential anticancer effects. The compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.

The exact mechanism of action for this compound is not fully understood but is believed to involve:

- Interaction with Enzymes : The compound may form stable complexes with specific enzymes, modulating their activity.

- Inhibition of Cell Wall Synthesis : Similar compounds have shown efficacy in inhibiting cell wall synthesis in bacteria.

- Induction of Apoptosis : Potential activation of apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria (MIC values ranging from 6.25 μg/mL to 25 μg/mL) .

- Structure–Activity Relationship (SAR) : Research indicates that modifications to the phenolic structure can enhance biological activity. Electron-withdrawing or donating groups at specific positions on the aromatic ring can significantly impact efficacy .

- Comparative Analysis with Similar Compounds : Similar compounds like 5-Bromo-4-formylguaiacol and GO289 have been compared for their biological activities, highlighting the unique properties conferred by the presence of the triazole ring and methylthio group in 5-Bromo-2-methoxy compounds .

Propriétés

IUPAC Name |

5-bromo-2-methoxy-4-[(E)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2S/c1-24-15-8-12(13(18)9-14(15)23)10-19-22-16(20-21-17(22)25-2)11-6-4-3-5-7-11/h3-10,23H,1-2H3/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARDDBZKGVEVKB-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.